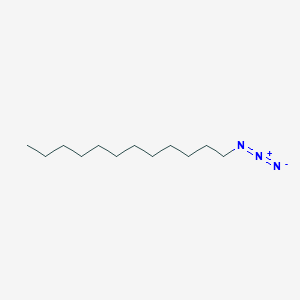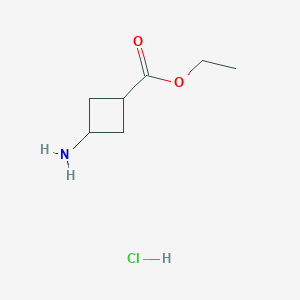
Lead(II) tellurate
Overview
Description
Lead(II) tellurate is an inorganic compound with the chemical formula PbTeO4 It is composed of lead, tellurium, and oxygen
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(II) tellurate can be synthesized through various methods. One common approach involves the reaction of lead(II) nitrate with sodium tellurate in an aqueous solution. The reaction typically proceeds as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{Na}_2\text{TeO}_4 \rightarrow \text{PbTeO}_4 + 2\text{NaNO}_3 ]
Industrial Production Methods: In industrial settings, this compound can be produced by reacting lead(II) oxide with tellurium dioxide at high temperatures. This method ensures a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Lead(II) tellurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead(IV) tellurate under specific conditions.
Reduction: It can be reduced to elemental lead and tellurium in the presence of strong reducing agents.
Substitution: this compound can participate in substitution reactions where the tellurate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reactions with halide salts (e.g., NaCl, KBr) can lead to the formation of lead(II) halides.
Major Products Formed:
Oxidation: Lead(IV) tellurate (PbTeO6)
Reduction: Elemental lead (Pb) and tellurium (Te)
Substitution: Lead(II) halides (e.g., PbCl2, PbBr2)
Scientific Research Applications
Lead(II) tellurate has several scientific research applications, including:
Materials Science: It is used in the development of advanced materials with unique electrical and optical properties.
Chemistry: this compound serves as a precursor for synthesizing other tellurium-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is utilized in the production of specialized glass and ceramics with enhanced durability and thermal stability.
Mechanism of Action
The mechanism of action of lead(II) tellurate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The compound’s ability to undergo redox reactions plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
- Lead(II) oxide (PbO)
- Lead(II) sulfate (PbSO4)
- Lead(II) chloride (PbCl2)
- Lead(II) iodide (PbI2)
Comparison: Lead(II) tellurate is unique due to its tellurate ion, which imparts distinct chemical and physical properties compared to other lead(II) compounds. For instance, while lead(II) oxide is primarily used in glass and ceramics, this compound’s applications extend to advanced materials and potential biomedical uses.
Properties
IUPAC Name |
lead(2+);tellurate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4Te.Pb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZZLKHANGTWNE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4PbTe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065665 | |
| Record name | Lead(II) tellurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13845-35-7 | |
| Record name | Lead(II) tellurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead(II) tellurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) tellurium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Tert-butoxycarbonylpyrrolo[2,3-c]pyridin-2-yl)boronic acid](/img/structure/B3047300.png)

![3-[(3-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B3047303.png)
![Benzenesulfonamide, N-[(butylamino)carbonyl]-4-nitro-](/img/structure/B3047304.png)

![3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamoyl}propanoic acid](/img/structure/B3047308.png)



![Tert-butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B3047316.png)




